An In-depth Technical Guide to the Synthesis of (2-(2-Fluorophenyl)thiazol-4-yl)methanol
An In-depth Technical Guide to the Synthesis of (2-(2-Fluorophenyl)thiazol-4-yl)methanol
This guide provides a comprehensive overview of a viable synthetic pathway for (2-(2-Fluorophenyl)thiazol-4-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final product. Each step is detailed with a focus on the underlying chemical principles, reaction mechanisms, and practical experimental considerations to ensure reproducibility and a thorough understanding of the process.
Introduction and Strategic Overview
The target molecule, (2-(2-Fluorophenyl)thiazol-4-yl)methanol, features a 2,4-disubstituted thiazole core. The thiazole ring is a common scaffold in pharmacologically active compounds. This guide outlines a logical and efficient three-step synthesis strategy:
-
Preparation of Key Intermediates : This involves the synthesis of the two primary building blocks for the thiazole ring: 2-bromo-1-(2-fluorophenyl)ethanone (an α-haloketone) and 2-fluorobenzothioamide (a thioamide).
-
Hantzsch Thiazole Synthesis : This classical cyclization reaction constructs the thiazole ring from the α-haloketone and a suitable thio-precursor, yielding an ester intermediate, ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
-
Reduction to the Final Product : The final step involves the selective reduction of the ethyl ester to the primary alcohol, affording (2-(2-Fluorophenyl)thiazol-4-yl)methanol.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for (2-(2-Fluorophenyl)thiazol-4-yl)methanol.
Synthesis of Intermediates
Synthesis of 2-bromo-1-(2-fluorophenyl)ethanone
The α-bromination of 2'-fluoroacetophenone is a key step in preparing one of the precursors for the Hantzsch thiazole synthesis. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2'-fluoroacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to below 20°C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 20°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 2-bromo-1-(2-fluorophenyl)ethanone.
Characterization Data (Expected):
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-bromo-1-(2-fluorophenyl)ethanone | ~7.9 (m, 1H), ~7.6 (m, 1H), ~7.3 (m, 1H), ~7.2 (m, 1H), ~4.5 (s, 2H) | ~190, ~162 (d, JCF ≈ 250 Hz), ~135, ~132, ~125, ~124, ~117, ~34 |
Note: The exact chemical shifts and coupling constants may vary slightly.[2][3]
Synthesis of 2-fluorobenzothioamide
The conversion of an amide to a thioamide is efficiently achieved using Lawesson's reagent. This thionation reaction involves the replacement of the carbonyl oxygen with a sulfur atom.[4][5][6][7]
Experimental Protocol:
-
To a solution of 2-fluorobenzamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).[8]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-fluorobenzothioamide.
Hantzsch Thiazole Synthesis: Formation of the Thiazole Core
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings. The reaction proceeds by the condensation of an α-haloketone with a thioamide.[9][10][11][12][13]
Reaction Mechanism:
The mechanism involves an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[9][14]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol for Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate:
-
In a round-bottom flask, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) and thioformamide (1.1 eq) in ethanol.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.[15]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[16]
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate.
Characterization Data (Expected):
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate | ~8.3 (s, 1H), ~8.0 (m, 1H), ~7.7 (m, 1H), ~7.4 (m, 2H), ~4.3 (q, 2H), ~1.3 (t, 3H) | ~168, ~161, ~160 (d, JCF ≈ 250 Hz), ~148, ~133, ~132, ~125, ~120, ~117, ~61, ~14 |
Note: The exact chemical shifts and coupling constants may vary slightly.[16][17][18]
Reduction to (2-(2-Fluorophenyl)thiazol-4-yl)methanol
The final step in the synthesis is the reduction of the ethyl ester to the corresponding primary alcohol. Lithium borohydride (LiBH4) is a suitable reagent for this transformation, as it is a milder reducing agent than lithium aluminum hydride (LiAlH4) and offers good selectivity for the reduction of esters.[19]
Experimental Protocol:
-
To a solution of ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium borohydride (2.0 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and quench by the slow addition of water, followed by a 1M solution of hydrochloric acid to adjust the pH to ~7.[20]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (2-(2-Fluorophenyl)thiazol-4-yl)methanol.
Characterization Data (Expected):
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| (2-(2-Fluorophenyl)thiazol-4-yl)methanol | ~7.9 (m, 1H), ~7.4 (m, 1H), ~7.2 (m, 2H), ~7.1 (s, 1H), ~4.8 (d, 2H), ~2.5 (t, 1H, OH) | ~168, ~161 (d, JCF ≈ 250 Hz), ~155, ~132, ~131, ~124, ~119, ~116, ~60 |
Note: The exact chemical shifts and coupling constants may vary slightly.[21][22][23]
Conclusion
This guide has outlined a robust and well-precedented synthetic route to (2-(2-Fluorophenyl)thiazol-4-yl)methanol. The described three-step sequence, employing the Hantzsch thiazole synthesis as the key ring-forming reaction, provides a reliable method for accessing this and structurally related compounds. The detailed protocols and expected characterization data serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE. Available at: [Link]
- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
-
Hantzsch Thiazole Synthesis 2010. Scribd. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Organic Syntheses Procedure. phenacyl bromide. Available at: [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Bardaweel, S. K., et al. (2014).
- 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6–dihydropyrimidin–4–yl)m. European Journal of Medicinal Chemistry, 157, 946-957.
-
Organic Syntheses Procedure. L-VALINOL. Available at: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]
-
PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
ResearchGate. 1H and 13C NMR spectra. 2-bromo-1-(2-chlorophenyl)ethanone (2l). Available at: [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. Available at: [Link]
- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
-
ResearchGate. Use of Lawesson's Reagent in Organic Syntheses. Available at: [Link]
-
ResearchGate. Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method. Available at: [Link]
- Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4578-4586.
-
ResearchGate. Continuous flow procedure for the α-bromination of acetophenone. Available at: [Link]
- Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- Latacz, G., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8785.
- Gao, Y., & Chen, N. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
-
ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]
-
ResearchGate. Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for. Available at: [Link]
-
Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
-
PubChem. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. National Institutes of Health. Available at: [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol | C7H12N2OS | CID 1838020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
